Ketopelenolid-A
Description
Ketopelenolid-A is a sesquiterpene lactone identified in methanolic extracts of Artemisia absynthium L., a medicinal plant traditionally used for treating parasitic diseases . It was tentatively characterized alongside Alpha-Santonin using high-performance liquid chromatography (HPLC) with diode-array detection, where reconstructed spectral data aided its identification .
Properties
CAS No. |
17909-92-1 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclodeca[b]furan-2,9-dione |
InChI |
InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1 |
InChI Key |
KLZWSNKEPLKAOS-KBQMSFDJSA-N |
SMILES |
CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H](CC/C(=C\CC1=O)/C)[C@H](C(=O)O2)C |
Canonical SMILES |
CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
melting_point |
114°C |
physical_description |
Solid |
Synonyms |
ketopelenolid-A |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ketopelenolid-A involves several steps, starting from readily available precursors. . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ketopelenolid-A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce ketone or aldehyde groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy derivatives, while reduction can produce alcohols .
Scientific Research Applications
Ketopelenolid-A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Mechanism of Action
The mechanism of action of Ketopelenolid-A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Sesquiterpene lactones share a 15-carbon backbone with a lactone ring, but substituents vary significantly, influencing their bioactivity. Ketopelenolid-A and Alpha-Santonin both belong to this class but differ in functional groups:
- Alpha-Santonin : Contains a bicyclic framework with a ketone group and methyl substituents, contributing to its stability and antiparasitic potency .
- This compound: Structural details are less defined in available literature, but its chromatographic behavior suggests distinct polarity and substituent arrangement compared to Alpha-Santonin .
Functional Comparison
| Property | This compound | Alpha-Santonin |
|---|---|---|
| Source | Artemisia absynthium L. | Artemisia absynthium L. |
| Biological Activity | Tentative antiparasitic | Established antiparasitic |
| Pharmacological Use | Under investigation | Widely used in helminthiasis treatment |
| Identification Method | HPLC-diode array detection | HPLC-diode array detection |
Alpha-Santonin’s efficacy against parasites like Ascaris lumbricoides is well-documented, whereas this compound’s activity is inferred from structural parallels and co-occurrence in bioactive plant extracts .
Chromatographic and Spectral Analysis
Both compounds were isolated using the PU6100 solvent optimization system. Their retention times and UV spectra differentiated them:
- Alpha-Santonin : Exhibited a characteristic absorption peak at 254 nm, consistent with conjugated carbonyl groups .
- This compound: Showed a shifted UV profile, suggesting altered electron distribution due to distinct substituents .
Research Findings
- Co-occurrence and Synergy: The simultaneous presence of this compound and Alpha-Santonin in Artemisia absynthium L.
- Analytical Utility : HPLC peak deconvolution and spectral reconstruction proved critical for identifying these compounds in complex matrices, highlighting the method’s value in natural product research .
- Limitations: this compound’s exact structure, biosynthesis pathway, and toxicity profile remain unelucidated, necessitating further isolation and in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
